V1aR Binding Affinity and Subtype Selectivity
(D-Arg8)-Inotocin exhibits a binding affinity (Ki) of 1.3 nM for the human V1a receptor. Its selectivity is defined by >3000-fold lower affinity for the other three human receptor subtypes (OTR, V1bR, V2R) [1]. This compares favorably to the parent peptide inotocin, which binds V1aR, V1bR, and OTR with similar affinities (Ki values of 11 nM, 12 nM, and 62 nM, respectively) [2]. This demonstrates that the D-Arg8 modification confers functional antagonism and dramatically sharpens subtype selectivity.
| Evidence Dimension | Binding Affinity (Ki) and Selectivity |
|---|---|
| Target Compound Data | V1aR: Ki = 1.3 nM; Selectivity: >3000-fold over OTR, V1bR, V2R |
| Comparator Or Baseline | Parent peptide inotocin: V1aR Ki = 11 nM, V1bR Ki = 12 nM, OTR Ki = 62 nM; Endogenous agonist vasopressin: V1aR Ki = 2.6 nM, V1bR Ki = 1.2 nM, OTR Ki = 1.8 nM |
| Quantified Difference | (D-Arg8)-Inotocin is ~8.5-fold more potent at V1aR than inotocin, with >3000-fold selectivity versus the comparator's broad-spectrum binding. |
| Conditions | Competition binding assays using [3H]vasopressin on membrane preparations from HEK293 cells expressing recombinant human receptors. |
Why This Matters
This uniquely high selectivity profile ensures experimental outcomes are specifically attributable to V1aR antagonism, minimizing confounding off-target effects.
- [1] Di Giglio, M. G., Muttenthaler, M., Harpsøe, K., Liutkeviciute, Z., Keov, P., Eder, T., ... & Gruber, C. W. (2017). Development of a human vasopressin V1a-receptor antagonist from an evolutionary-related insect neuropeptide. Scientific Reports, 7, 41002. View Source
- [2] Di Giglio, M. G., et al. (2017). Scientific Reports, 7, 41002. Table 1. View Source
